molecular formula C16H16BrN3O B15044439 4-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

4-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

Cat. No.: B15044439
M. Wt: 346.22 g/mol
InChI Key: BXHWROLCHIMZSN-WOJGMQOQSA-N
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Description

4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazone moiety. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to its specific combination of bromine and dimethylamino substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H16BrN3O/c1-20(2)15-9-3-12(4-10-15)11-18-19-16(21)13-5-7-14(17)8-6-13/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI Key

BXHWROLCHIMZSN-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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